4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide
Description
4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide is an organosulfur compound with the molecular formula C₁₃H₂₀OS. Its structure features:
- An iso-butoxy group (–OCH₂CH(CH₃)₂) at the 4-position of the benzene ring.
- Methyl groups (–CH₃) at the 3- and 5-positions.
- A methyl sulfide (–SCH₃) at the 1-position.
Its steric and electronic properties are influenced by the electron-donating methyl groups and the bulky iso-butoxy substituent.
Properties
CAS No. |
1443345-54-7 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
1,3-dimethyl-2-(2-methylpropoxy)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C13H20OS/c1-9(2)8-14-13-10(3)6-12(15-5)7-11(13)4/h6-7,9H,8H2,1-5H3 |
InChI Key |
FNLXYLOCFQKATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide typically involves the reaction of 4-iso-butoxy-3,5-dimethylphenol with a suitable methylating agent in the presence of a sulfur source. Common reaction conditions include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The methyl sulfide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular membranes, or interaction with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The closest structural analog is 4-iso-Butoxy-3,5-difluorophenyl methyl sulfide (CAS 1443304-90-2, C₁₁H₁₄F₂OS ) . Other analogs include derivatives with varying substituents (e.g., –Cl, –OCH₃) at the 3- and 5-positions.
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The methyl groups in 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide enhance electron density on the aromatic ring, favoring electrophilic substitution reactions.
- In contrast, the fluorine atoms in the difluoro analog reduce electron density, making the ring less reactive toward electrophiles but more resistant to oxidation .
- The difluoro analog’s smaller fluorine atoms reduce steric hindrance, enabling easier access to reactive sites.
Physicochemical Properties
- Solubility: The dimethyl derivative is more lipophilic due to its alkyl substituents, favoring solubility in non-polar solvents. The difluoro compound’s polarity (from –F groups) enhances solubility in polar aprotic solvents like acetonitrile .
Thermal Stability :
- Fluorine’s strong C–F bonds may grant the difluoro analog higher thermal stability compared to the dimethyl compound.
Research Findings and Trends
- Synthetic Utility : Both compounds serve as intermediates in cross-coupling reactions, but the difluoro analog’s electronic profile makes it more compatible with palladium-catalyzed processes .
- Biological Activity : Fluorinated aryl sulfides are often explored for antimicrobial properties, while alkyl-substituted variants may act as enzyme inhibitors.
Biological Activity
4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name: 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide
- CAS Number: 1443345-54-7
- Molecular Formula: C13H18OS
- Molecular Weight: 222.35 g/mol
Biological Activity Overview
Research indicates that 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide exhibits several biological activities, including:
- Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new therapeutic agents.
- Antitumor Activity: Preliminary studies have hinted at potential antitumor effects, although detailed investigations are required to elucidate the specific mechanisms involved.
The biological activity of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide is thought to involve interactions with various molecular targets within cells. The compound may act through:
- Enzyme Inhibition: It can inhibit specific enzymes that play roles in cellular processes.
- Cellular Pathway Modulation: The compound might affect signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
A study conducted on various derivatives of similar compounds showed that modifications in the structure significantly influenced their antimicrobial efficacy. The presence of the iso-butoxy group in 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide is believed to enhance its interaction with microbial membranes, potentially leading to increased permeability and cell death.
Antitumor Activity Case Study
In a comparative study involving several compounds, 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide was evaluated for its cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The results indicated a significant inhibition rate, suggesting that this compound could be effective in targeting tumor cells:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.5 | 8.99 |
| MCF7 | 100.0 | 8.26 |
These findings indicate a promising potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the specificity and potency of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 4-(tert-butyl)phenol | Moderate | Low |
| 4-(2-methoxyphenyl)phenol | High | Moderate |
| 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide | High | High |
This table illustrates that while other compounds show varying levels of activity, the unique structure of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide contributes to its enhanced biological effects.
Future Directions
Further research is necessary to fully elucidate the mechanisms by which 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide exerts its biological activity. Key areas for future investigation include:
- Detailed Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific targets.
- In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.
- Structure-Activity Relationship (SAR) Analysis: Exploring how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
